![molecular formula C12H7BrClN3O2S B1344223 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 252723-17-4](/img/structure/B1344223.png)

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Vue d'ensemble

Description

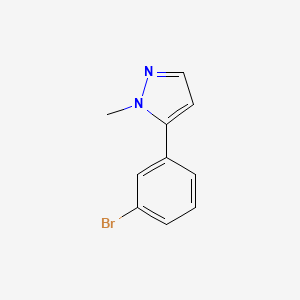

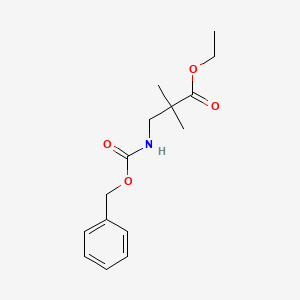

The compound "5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine" is a halogenated pyrrolopyrimidine derivative, which is a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The presence of bromo and chloro substituents, along with a phenylsulfonyl group, suggests that this compound could be of interest in the development of new chemotherapeutic agents or as a versatile intermediate for further chemical modifications.

Synthesis Analysis

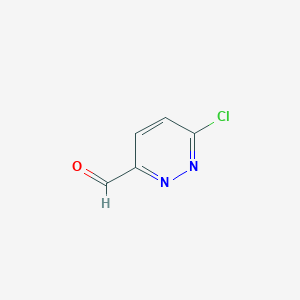

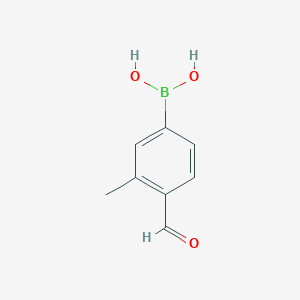

The synthesis of halogenated pyrimidines often involves the introduction of halogen atoms into the pyrimidine nucleus, which can be achieved through various synthetic routes. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was performed by bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although the compound is not directly mentioned, this method could potentially be adapted for the synthesis of 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be confirmed using spectroscopic techniques such as FT-IR, FT-Raman, and X-ray crystallography. For example, the crystal structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined using X-ray techniques . Similarly, the structure of 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine could be elucidated to confirm the placement of substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of halogenated pyrimidines allows for further chemical transformations, such as nucleophilic substitution reactions. For instance, the reaction of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide proceeded smoothly to give a cyano-substituted product . This suggests that the bromo and chloro groups in 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine could potentially undergo similar nucleophilic substitution reactions, leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents. The presence of halogen atoms can also affect the compound's reactivity and interaction with biological targets. For example, the presence of halogen functionalities on the pyrimidine nucleus in 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines makes them useful as synthetic intermediates for diversification through cross-couplings and amination reactions . The same could be expected for 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, which may exhibit unique properties due to its specific substitution pattern.

Applications De Recherche Scientifique

-

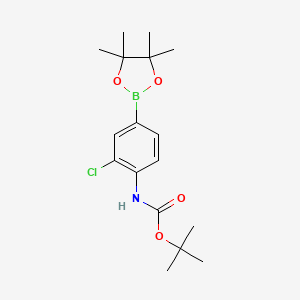

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application : This research focuses on the protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .

- Method : The study reports a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

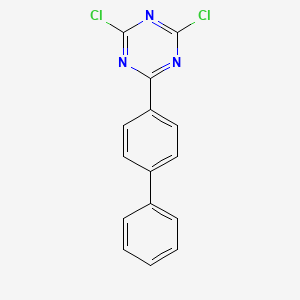

5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

- Application : This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .

- Method : The specific methods of application or experimental procedures are not provided .

- Results : The outcomes or results obtained from the use of this compound are not specified .

Safety And Hazards

Propriétés

IUPAC Name |

7-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN3O2S/c13-9-6-17(12-10(9)11(14)15-7-16-12)20(18,19)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXOMMSCNWTOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626070 | |

| Record name | 7-(Benzenesulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine | |

CAS RN |

252723-17-4 | |

| Record name | 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252723-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzenesulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)